Structural Alteration at the Molecular Level: Protonation-Induced Bond Length and Angle Changes vs. Non-Protonated Adenosine
Crystallographic analysis reveals that protonation of adenosine at the N(1) position in the hydrochloride salt induces statistically significant alterations in the molecular geometry of the purine ring compared to the non-protonated adenosine molecule. The analysis quantified differences in four bond lengths and three bond angles [1].
| Evidence Dimension | Molecular geometry (purine ring) |
|---|---|
| Target Compound Data | Significant differences in four bond lengths and three bond angles relative to non-protonated form. |
| Comparator Or Baseline | Non-protonated adenosine (free base) |
| Quantified Difference | Statistically significant alteration in seven geometric parameters (bond lengths and angles). |
| Conditions | Three-dimensional intensity data collected on a four-circle diffractometer; crystal is monoclinic, space group P21 [1]. |
Why This Matters
These precise structural differences are critical for researchers requiring exact molecular models for computational chemistry, docking studies, or understanding protonation effects on molecular recognition.
- [1] The crystal and molecular structure of adenosine hydrochloride. (1972). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(6), 1982–1989. View Source
